2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide
CAS No.: 860651-30-5
Cat. No.: VC5638966
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860651-30-5 |
|---|---|
| Molecular Formula | C16H13ClN2O2 |
| Molecular Weight | 300.74 |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C16H13ClN2O2/c17-12-5-3-4-11(8-12)10-18-16(20)9-14-13-6-1-2-7-15(13)21-19-14/h1-8H,9-10H2,(H,18,20) |
| Standard InChI Key | WFXUTIBHKBEKRA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure comprises two primary components:
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Benzoxazole ring: A fused heterocyclic system combining benzene and oxazole, with the oxazole’s oxygen and nitrogen atoms at positions 1 and 2, respectively. The acetamide group is attached at the 3-position of this ring.
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3-Chlorobenzyl substituent: A chlorinated phenyl group connected via a methylene bridge to the acetamide nitrogen .
The IUPAC name, 2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide, reflects this arrangement. The SMILES string CN(C(Cc1noc2c1cccc2)=O)c(cccc1)c1Cl further clarifies the connectivity .
Physicochemical Properties
Key properties derived from analogous compounds include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 300.74 g/mol | |
| logP | ~3.5 | |
| Polar Surface Area | 37.47 Ų | |
| Water Solubility | logSw = -3.63 |
The moderate lipophilicity (logP ≈ 3.5) and low water solubility suggest suitability for transmembrane permeability, a critical factor in drug design . The polar surface area, influenced by the acetamide and benzoxazole groups, may facilitate interactions with biological targets.
Synthesis and Derivatives
Synthetic Pathways
While explicit synthesis details for this compound are unavailable, benzoxazole acetamides are typically synthesized via:
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Benzoxazole Formation: Cyclization of o-aminophenol derivatives with acylating agents (e.g., chloroacetyl chloride) .
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Amidation: Reaction of benzoxazole-containing carboxylic acids with 3-chlorobenzylamine using coupling reagents like HATU or EDCI.
For example, a related compound, 2-(1,2-benzoxazol-3-yl)-N-(3-methylphenyl)acetamide (PubChem CID: 1235346), is synthesized by coupling 1,2-benzoxazole-3-acetic acid with substituted anilines .
Structural Analogues
Modifications to the benzyl or benzoxazole groups alter bioactivity:
| Compound | Substituent | Molecular Weight | logP |
|---|---|---|---|
| E207-0399 | 2-Chlorophenyl | 300.74 | 3.544 |
| VC11793891 | 5-Chloro-2-oxo | 351.20 | N/A |
| PubChem CID 1235346 | 3-Methylphenyl | 266.29 | N/A |
The 3-chlorophenyl variant’s higher molecular weight and lipophilicity compared to the 3-methylphenyl analog may enhance receptor binding affinity .
Biological Relevance and Applications
Screening and Libraries
The compound is cataloged in screening libraries targeting:
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Anti-inflammatory pathways: Benzoxazoles inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
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Antimicrobial activity: Chlorinated aromatic systems disrupt microbial cell membranes.
Notably, E207-0399, a structural analog, is included in ChemDiv’s Anti-Aging and Anti-Inflammatory Libraries, underscoring its potential in age-related diseases .
Mechanistic Insights
While direct mechanistic data are lacking, benzoxazole derivatives exhibit:
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Receptor modulation: Interaction with G-protein-coupled receptors (GPCRs) due to the acetamide’s hydrogen-bonding capacity .
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Enzyme inhibition: Benzoxazole’s planar structure intercalates into enzyme active sites, as seen in kinase inhibitors.
The 3-chloro substitution may enhance metabolic stability by resisting oxidative degradation, a common issue in drug development .
Challenges and Future Directions
Research Gaps
Current limitations include:
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Absence of in vivo data: Efficacy and toxicity profiles remain uncharacterized.
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Synthetic scalability: Optimizing yield and purity for high-throughput screening.
Recommended Studies
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Pharmacokinetic profiling: Assess absorption, distribution, and metabolism using in vitro models.
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Target identification: Employ affinity chromatography or computational docking to pinpoint biological targets.
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Structure-activity relationship (SAR): Systematically vary substituents to refine bioactivity.
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